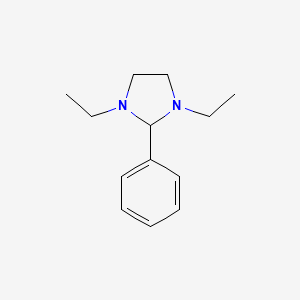

1,3-Diethyl-2-phenylimidazolidine

Description

Historical Context and Fundamental Significance of the Imidazolidine (B613845) Heterocycle

One of the most notable examples of the significance of the imidazolidine ring in nature is its presence in the structure of biotin (B1667282) (Vitamin B7). mdpi.com Biotin features a fused ring system that includes an imidazolidine ring, and it plays a crucial role as a cofactor for several carboxylase enzymes involved in key metabolic pathways. mdpi.com

Overview of Substituted Imidazolidine Derivatives as Versatile Chemical Scaffolds

Substituted imidazolidine derivatives are widely recognized as versatile chemical scaffolds in academic research due to their diverse biological activities and applications in synthesis. rsc.orgrsc.org By modifying the substituents at the nitrogen atoms and the carbon at the 2-position, researchers can fine-tune the steric and electronic properties of the molecule, leading to a broad spectrum of functionalities. semanticscholar.org

These derivatives have been investigated for their potential in medicinal chemistry, with studies reporting anti-inflammatory, analgesic, and antimicrobial properties in various compounds. semanticscholar.orgnih.gov The ability to readily synthesize a variety of substituted imidazolidines makes them attractive candidates for the development of new therapeutic agents. nih.govresearchgate.net Furthermore, chiral imidazolidine derivatives have been successfully employed as ligands in asymmetric catalysis and as chiral auxiliaries, highlighting their importance in the field of organic synthesis. rsc.org Their role as precursors to N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts, further underscores their versatility. rsc.org

Chemical and Physical Properties of 1,3-Diethyl-2-phenylimidazolidine

The specific properties of this compound are detailed in the table below, based on available chemical data. nih.gov

| Property | Value |

| Molecular Formula | C₁₃H₂₀N₂ |

| Molecular Weight | 204.31 g/mol |

| CAS Number | 73941-41-0 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Not available |

General Synthesis of Substituted Imidazolidines

A common and long-standing method for the synthesis of substituted imidazolidines involves the condensation reaction of a 1,2-diamine with an aldehyde or ketone. wikipedia.org For the synthesis of N-substituted imidazolidines, such as this compound, an N,N'-disubstituted ethylenediamine (B42938) is typically used as the starting material. nih.gov

The general reaction scheme involves the reaction of N,N'-diethylethylenediamine with benzaldehyde (B42025). This reaction can often be carried out under mild conditions, sometimes with azeotropic removal of water to drive the reaction to completion. nih.gov The choice of solvent and reaction temperature can influence the yield and purity of the resulting imidazolidine derivative. rsc.org

Academic Research Applications of Substituted Imidazolidines

The academic interest in substituted imidazolidines stems from their wide range of potential applications, primarily in the fields of medicinal chemistry and catalysis.

As previously mentioned, a significant area of research has been the exploration of the biological activities of these compounds. Numerous studies have synthesized and screened libraries of substituted imidazolidines for their potential as anti-inflammatory and analgesic agents. semanticscholar.orgnih.gov The structural diversity achievable with the imidazolidine scaffold allows for the systematic investigation of structure-activity relationships, aiding in the design of more potent and selective drug candidates. semanticscholar.org

In the realm of catalysis, chiral imidazolidine derivatives have proven to be highly effective ligands in a variety of asymmetric transformations. rsc.org These reactions are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Furthermore, the use of imidazolidines as precursors to N-heterocyclic carbenes (NHCs) has had a profound impact on the field of organocatalysis. rsc.org NHCs are highly effective catalysts for a wide range of chemical reactions.

Structure

3D Structure

Properties

CAS No. |

73941-41-0 |

|---|---|

Molecular Formula |

C13H20N2 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1,3-diethyl-2-phenylimidazolidine |

InChI |

InChI=1S/C13H20N2/c1-3-14-10-11-15(4-2)13(14)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |

InChI Key |

WVKVIIZOIXEUDN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(C1C2=CC=CC=C2)CC |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of 1,3 Diethyl 2 Phenylimidazolidine Transformations

Elucidation of Nucleophilic Addition and Cyclization Pathways

The formation of the 1,3-Diethyl-2-phenylimidazolidine ring itself is a prime example of nucleophilic addition and cyclization. The most common synthetic route involves the condensation of N,N'-diethylethylenediamine with benzaldehyde (B42025). rsc.org

The reaction is initiated by the nucleophilic attack of one of the secondary amine groups of the diamine onto the electrophilic carbonyl carbon of benzaldehyde. This is followed by an intramolecular cyclization, where the second amine group attacks the resulting hemiaminal intermediate. The subsequent elimination of a water molecule drives the reaction to completion, yielding the stable five-membered imidazolidine (B613845) ring.

The proposed mechanism for this transformation can be summarized in the following steps:

Nucleophilic Attack: The nitrogen atom of one of the ethylamino groups of N,N'-diethylethylenediamine attacks the carbonyl carbon of benzaldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate which then rearranges to a neutral hemiaminal.

Intramolecular Cyclization: The second ethylamino group performs a nucleophilic attack on the carbon of the hemiaminal.

Dehydration: The resulting aminal, which is unstable, eliminates a molecule of water to form the final this compound product.

A representative dataset for the synthesis of related imidazolidines is presented in Table 1.

Table 1: Synthesis of 1,3-Dialkyl-2-phenylimidazolidines via Condensation

| N,N'-Dialkylethylenediamine | Aldehyde | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| N,N'-Dimethylethylenediamine | Benzaldehyde | Ethanol | 25 | 85 |

| N,N'-Diethylethylenediamine | Benzaldehyde | Toluene | 110 | 92 |

| N,N'-Diisopropylethylenediamine | Benzaldehyde | Methanol | 65 | 78 |

Catalytic Cycle Determination in Metal-Mediated Processes

Imidazolidines, including this compound, are crucial precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in transition metal catalysis. The in-situ generation of an NHC from an imidazolidinium salt (the oxidized form of imidazolidine) is a key step in many catalytic cycles. nih.gov

The catalytic cycle typically begins with the deprotonation of the corresponding 1,3-diethyl-2-phenylimidazolidinium salt at the C2 position by a strong base to form the free NHC. This highly nucleophilic carbene then coordinates to a metal center, initiating the catalytic process. For instance, in palladium-catalyzed cross-coupling reactions, the NHC-ligated palladium complex undergoes oxidative addition, transmetalation, and reductive elimination to afford the desired product and regenerate the catalyst.

While specific catalytic cycles involving this compound-derived NHCs are not extensively detailed, the general mechanism for a Suzuki-Miyaura coupling is illustrative:

NHC Formation: Deprotonation of the 1,3-diethyl-2-phenylimidazolidinium salt.

Ligand Exchange: The NHC displaces a labile ligand on the palladium precursor to form the active Pd(0)-NHC complex.

Oxidative Addition: The aryl halide oxidatively adds to the Pd(0)-NHC complex to form a Pd(II) species.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0)-NHC catalyst.

Mechanisms of Stereochemical Control in Imidazolidine Synthesis

The synthesis of chiral imidazolidines is of significant interest, and the stereochemical outcome is often dictated by the nature of the starting materials and reaction conditions. When a chiral diamine or a chiral aldehyde is used, the diastereoselectivity of the cyclization reaction becomes a critical factor.

Mechanistic studies on related systems have shown that the stereochemistry of the final imidazolidine is influenced by the relative orientation of the substituents during the intramolecular cyclization step. rsc.org The formation of the thermodynamically more stable diastereomer is generally favored, which is the one that minimizes steric interactions between the substituents on the diamine and the aldehyde.

For the synthesis of this compound from N,N'-diethylethylenediamine and benzaldehyde, the stereochemistry at the C2 position is determined by the approach of the second nucleophilic amine. The phenyl group will preferentially occupy a pseudo-equatorial position to minimize steric hindrance.

Analysis of Regioselective Reaction Pathways

Regioselectivity becomes a key consideration when unsymmetrically substituted diamines or aldehydes are employed in the synthesis of imidazolidines. In the context of this compound transformations, regioselectivity is often observed in reactions involving the imidazolidine ring itself.

For example, the oxidation of the imidazolidine to the corresponding imidazolidinium salt is a regioselective process, occurring specifically at the C2 position. This is due to the electronic stabilization of the resulting carbocation by the two adjacent nitrogen atoms.

Furthermore, in reactions where the imidazolidine acts as a nucleophile, the C2 position is the most nucleophilic due to the lone pairs on the adjacent nitrogen atoms. This directs the attack of electrophiles to this position, leading to the formation of 2-substituted imidazolidinium salts.

Investigation of Hydrogen Bonding and Other Noncovalent Interactions in Reaction Systems

Noncovalent interactions, particularly hydrogen bonding, can play a subtle but important role in the reaction mechanisms of imidazolidine transformations. In the formation of the imidazolidine ring, hydrogen bonding between the solvent and the reaction intermediates can influence the rate and efficiency of the cyclization.

While this compound itself lacks the N-H protons for classical hydrogen bond donation, the precursor N,N'-diethylethylenediamine can engage in hydrogen bonding. In protic solvents, the solvent can act as a proton shuttle, facilitating the proton transfer steps during the condensation reaction.

Computational Chemistry and Theoretical Studies on 1,3 Diethyl 2 Phenylimidazolidine and Imidazolidine Systems

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for its favorable balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules. nih.gov DFT methods are routinely employed to determine the optimized molecular geometry, corresponding to the lowest energy structure on the potential energy surface. nih.govresearchgate.net

For 1,3-Diethyl-2-phenylimidazolidine, DFT calculations can predict key structural parameters. The optimization process would reveal the most stable conformation of the five-membered imidazolidine (B613845) ring, which typically adopts an envelope or twisted conformation to minimize steric strain. Furthermore, it would define the spatial orientation of the ethyl groups on the nitrogen atoms and the phenyl group on the C2 carbon.

The electronic properties and thermodynamic stability of the molecule are also determined. DFT calculations yield total electronic energies, which can be used to compare the relative stabilities of different isomers or conformers. Thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy can also be computed, providing a comprehensive energetic profile of the molecule.

Table 1: Representative Geometric Parameters for an Imidazolidine Ring System Calculated by DFT Note: This table presents typical, representative data for an imidazolidine ring system to illustrate the output of DFT calculations. Actual values for this compound would require specific computation.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G*) |

| Bond Length | C-N | 1.46 Å |

| N-C(ethyl) | 1.47 Å | |

| C-C | 1.54 Å | |

| C-H | 1.09 Å | |

| Bond Angle | C-N-C | 112° |

| N-C-C | 104° | |

| Dihedral Angle | H-C-C-H | 60° (gauche) |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for partitioning a molecule's electron density to define atoms, chemical bonds, and molecular structure. amercrystalassn.org This analysis is based on the topology of the electron density (ρ(r)), where critical points in the density field reveal the nature of atomic interactions. orientjchem.org

A key feature of QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties at the BCP, such as the electron density itself (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), characterize the bond. For covalent bonds, ρ(r)BCP is high and ∇²ρ(r)BCP is negative, indicating a concentration of electron density. For weaker, non-covalent interactions (like hydrogen bonds or van der Waals forces), both values are significantly smaller, with ∇²ρ(r)BCP being positive. orientjchem.org

In imidazolidine systems, QTAIM can be used to:

Quantify the strength and nature of the C-N, C-C, and C-H bonds within the molecule.

Identify and characterize weak intramolecular interactions, for instance, between a hydrogen on an ethyl group and the phenyl ring's pi-system.

Analyze how substituents affect the electronic properties of the imidazolidine ring. acs.org

Table 2: Hypothetical QTAIM Parameters at Bond Critical Points (BCPs) for this compound Note: This table illustrates the expected parameters from a QTAIM analysis.

| Bond | Electron Density ρ(r)BCP (a.u.) | Laplacian ∇²ρ(r)BCP (a.u.) | Bond Type Indicated |

| N1-C2 | ~0.25 | < 0 | Polar Covalent |

| C4-C5 | ~0.24 | < 0 | Covalent |

| C-H (aliphatic) | ~0.27 | < 0 | Covalent |

| C-H...π (intramolecular) | ~0.01 | > 0 | Weak Non-Covalent |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. deeporigin.com It illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov

The MEP map is color-coded:

Red: Regions of most negative potential, typically associated with lone pairs on electronegative atoms like nitrogen and oxygen. These are sites prone to electrophilic attack. nih.gov

Blue: Regions of most positive potential, usually found around hydrogen atoms bonded to electronegative atoms or in areas of low electron density. These are sites susceptible to nucleophilic attack. researchgate.net

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would show negative potential (red) localized around the two nitrogen atoms of the imidazolidine ring due to their lone pairs of electrons. The phenyl ring would exhibit a mixed potential, with negative potential above and below the plane of the ring (the π-system) and positive potential around its perimeter (the hydrogen atoms). The ethyl groups would show largely neutral to slightly positive potential. This information is crucial for predicting how the molecule will interact with other reagents, biological receptors, or solvents. chemrxiv.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A high HOMO energy indicates a greater propensity to donate electrons to an acceptor.

LUMO: This orbital acts as the primary electron acceptor. A low LUMO energy suggests a greater ability to accept electrons from a donor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. aimspress.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and easily polarizable. nih.gov

For this compound, the HOMO would likely be localized on the imidazolidine ring, specifically involving the lone pairs of the nitrogen atoms, and potentially the π-system of the phenyl ring. The LUMO would likely be distributed over the antibonding orbitals of the phenyl ring. The calculated HOMO-LUMO gap would provide a quantitative measure of its electronic stability.

Table 3: Hypothetical Frontier Orbital Energies for this compound Note: This table shows representative values to illustrate FMO analysis.

| Parameter | Energy (eV) | Implication |

| EHOMO | -6.2 | Electron-donating capability |

| ELUMO | -0.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.7 | High kinetic stability, low reactivity |

Computational Studies on Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. youtube.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect reactants and products.

For an imidazolidine system, theoretical studies can elucidate reaction pathways for processes such as:

Hydrolysis: The cleavage of the C-N bonds by water, leading to ring-opening. Computational models can determine whether the reaction proceeds through a concerted or stepwise mechanism and calculate the activation energy barrier. youtube.com

Oxidation: The removal of hydrogens to form an imidazoline (B1206853) or imidazole.

Ring Inversion: The conformational changes of the five-membered ring.

By calculating the energies of transition states, one can determine the activation energy (Ea) for a reaction, which is crucial for predicting reaction rates. Computational workflows can trace the intrinsic reaction coordinate (IRC), which is the minimum energy path from the transition state down to the reactants and products, confirming the connection between these stationary points. youtube.com

Theoretical Investigations of Intermolecular and Intramolecular Interactions

Beyond covalent bonds, weaker intermolecular and intramolecular interactions govern many properties of chemical and biological systems. unt.edunih.gov Computational methods are essential for identifying and quantifying these forces.

Intramolecular Interactions: Within this compound, weak interactions can influence its preferred conformation. For example, C-H···π interactions could occur between the hydrogen atoms of the ethyl groups or the imidazolidine ring and the electron-rich face of the phenyl ring. These interactions, though weak, can collectively stabilize certain geometries.

Intermolecular Interactions: These forces determine the properties of the compound in its condensed phases (liquid or solid). For imidazolidine derivatives, key intermolecular interactions include:

Van der Waals forces: These are ubiquitous and arise from temporary fluctuations in electron density.

Dipole-dipole interactions: Resulting from the permanent dipole moment of the molecule.

Hydrogen bonding: If suitable donor or acceptor sites are present in interacting molecules (e.g., interaction with a protic solvent).

Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com This provides deep insight into the nature of the forces holding molecules together.

Applications and Advanced Roles of 1,3 Diethyl 2 Phenylimidazolidine and Its Derivatives in Organic Synthesis

Imidazolidines as Chiral Ligands in Asymmetric Catalysis

Chiral imidazolidine (B613845) derivatives have emerged as a significant class of ligands in the field of enantioselective catalysis. nih.gov Their rigid, sterically tunable structure, which can incorporate multiple chiral centers, makes them attractive for inducing asymmetry in chemical transformations. nih.gov The synthesis of these ligands often starts from readily available amino alcohols, allowing for the modular creation of a diverse ligand library. nih.gov

Copper(II) complexes of chiral ligands derived from 2-(pyridin-2-yl)imidazolidin-4-one have proven to be highly effective enantioselective catalysts, particularly in asymmetric Henry reactions. nih.gov The stereochemical outcome of these reactions is highly dependent on the relative configuration of the ligand. For instance, a cis-configured ligand can produce the (S)-nitroaldol with up to 97% enantiomeric excess (ee), while a trans-configured ligand can yield the (R)-enantiomer with up to 96% ee. nih.gov

Furthermore, chiral 1,3-oxazolidines, which share structural similarities with imidazolidines, have also been extensively used as ligands in asymmetric catalysis. nih.govnih.gov They are typically prepared through the condensation of chiral 1,2-amino alcohols with aldehydes or ketones. nih.gov These oxazolidine-based ligands have been successfully applied in a variety of asymmetric reactions, including alkylations, alkynylations, allylic alkylations, cycloadditions, and aldol (B89426) reactions. nih.govresearchgate.net

Table 1: Enantioselectivity in Asymmetric Henry Reactions using Chiral Imidazolidin-4-one Derived Copper(II) Complexes nih.gov

| Ligand Configuration | Major Enantiomer | Enantiomeric Excess (ee) |

| cis | S | up to 97% |

| trans | R | up to 96% |

Role as N-Heterocyclic Carbene (NHC) Precursors

Imidazolidine derivatives are well-established precursors for the synthesis of N-heterocyclic carbenes (NHCs). nih.gov NHCs are a class of stable carbenes that have found widespread use as ligands for transition metals in catalysis. The saturated backbone of imidazolidine-derived NHCs offers different steric and electronic properties compared to their unsaturated imidazolium-based counterparts.

The synthesis of NHC-metal complexes from imidazolidine precursors can be achieved through various methods. One common approach involves the deprotonation of the corresponding imidazolium (B1220033) salt. nih.gov Another method is the in-situ generation of the NHC from an NHC-CO₂ adduct, which releases carbon dioxide upon heating, or from an NHC hydrogencarbonate salt, which releases water and carbon dioxide. tcichemicals.com These methods are advantageous as they can be performed under neutral conditions and avoid the generation of salt byproducts. tcichemicals.com

NHC ligands derived from imidazolidines have been used to stabilize a variety of metal centers, including rhodium, iridium, palladium, and gold. nih.govtcichemicals.comresearchgate.net These NHC-metal complexes have shown catalytic activity in a range of organic transformations. For example, palladium complexes of NHCs with naphthyl side chains have been employed in Suzuki-Miyaura cross-coupling reactions. researchgate.net

Function as Organocatalysts, with Emphasis on Iminium Catalysis

Imidazolidinone-based structures, closely related to 1,3-diethyl-2-phenylimidazolidine, are prominent organocatalysts that operate through iminium ion activation. rsc.orgacs.org This mode of catalysis involves the reaction of the secondary amine of the imidazolidinone with an α,β-unsaturated carbonyl compound to form a transient, charged iminium ion. rsc.org This iminium ion has a lower-energy Lowest Unoccupied Molecular Orbital (LUMO), which activates the substrate towards nucleophilic attack at the β-position. rsc.orgacs.org

This LUMO-lowering activation strategy has been successfully applied to a wide array of enantioselective transformations, including Diels-Alder reactions, conjugate additions, epoxidations, and aminations. rsc.orgacs.org For instance, MacMillan's imidazolidinone catalysts have been utilized in the enantioselective Michael addition of pyrroles and indoles to α,β-unsaturated aldehydes. rsc.org The catalytic cycle is completed by the hydrolysis of the resulting iminium species, which regenerates the imidazolidinone catalyst. rsc.org

The effectiveness of these organocatalysts can be influenced by the presence of an acid co-catalyst, such as trifluoroacetic acid (TFA) or perchloric acid (HClO₄), which can impact the reactivity of the iminium catalyst. acs.org While imidazolidinones have been widely successful, in some cases, prolinol derivatives have been favored for certain reactions. acs.org

Table 2: Examples of Iminium-Catalyzed Reactions using Imidazolidinone Organocatalysts rsc.orgacs.org

| Reaction Type | Nucleophile | Substrate |

| Diels-Alder | Diene | α,β-Unsaturated Aldehyde |

| Michael Addition | Pyrrole, Indole | α,β-Unsaturated Aldehyde |

| Friedel-Crafts Alkylation | Electron-rich Aromatics | α,β-Unsaturated Aldehyde |

| Conjugate Addition | 4-Hydroxycoumarin | Acyclic Enones |

Application as Hydride Donors in Reductive Organic Transformations

Imidazolidine heterocycles have demonstrated utility as intramolecular hydride donors in reductive organic transformations. acs.org This capability has been harnessed in palladium-catalyzed alkyne hydroarylation reactions. acs.org In these reactions, an imidazolidine moiety, conveniently prepared from a benzaldehyde (B42025) derivative, serves as the internal source of hydride. acs.org

The proposed mechanism involves the interception of an (alkenyl)Pd(II) intermediate by a formal 1,5-hydride shift from the imidazolidine ring. acs.org This generates a Pd(II)-hydride intermediate, which upon reductive elimination, affords the hydroarylation product. acs.org Deuterium labeling studies have confirmed that the imidazolidine is indeed the source of the hydride. acs.org

This novel approach to reductive C-C bond formation showcases a new application for imidazolidine heterocycles in organometallic chemistry. acs.org While this specific application focuses on intramolecular hydride donation, the broader concept of using imidazolidine-based structures as reducing agents is an area of growing interest. For example, 1-acetyl-2,3-dimethylimidazolidine has been shown to directly reduce imines. organic-chemistry.org

Synthetic Utility in the Construction of Complex Heterocyclic Architectures

Imidazolidine derivatives serve as valuable building blocks in the synthesis of more complex heterocyclic systems. nih.gov The inherent reactivity of the imidazolidine core allows for its transformation into a variety of fused and spirocyclic structures.

One common strategy involves the condensation of N,N'-disubstituted ethylenediamines with aldehydes to form the initial imidazolidine ring. nih.gov This foundational structure can then undergo further reactions. For example, treatment of 2-[(imidazolidin-2-ylideneamino)methyl]-anilines with carbon disulfide can lead to the formation of complex fused systems like 2,3-dihydro-12H-imidazo[2′,1′:4,5] nih.govacs.orgacs.orgthiadiazino[2,3-b]quinazolin-5-thiones. researchgate.net

Furthermore, the in-situ generation of a cyclic iminium ion from imidazolidine precursors can be trapped by various nucleophiles to construct new heterocyclic rings. mdpi.com This strategy has been employed in the synthesis of 2-substituted pyrrolidine (B122466) derivatives. mdpi.com The versatility of imidazolidines as synthetic intermediates is also highlighted by their use in multicomponent reactions, such as the 1,3-dipolar cycloaddition of aldehydes, amino esters, and anilines to produce chiral imidazolidines with high stereoselectivity. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for Imidazolidine Compounds

X-ray Crystallography for Absolute and Relative Configuration Determination

Currently, there is a notable absence of published X-ray crystallographic data specifically for 1,3-Diethyl-2-phenylimidazolidine in publicly accessible crystallographic databases. While the technique of X-ray crystallography remains the definitive method for determining the absolute and relative stereochemistry of chiral molecules and for providing precise bond lengths and angles, such a study has not been reported for this compound.

For related imidazolidine (B613845) derivatives, X-ray crystallography has been instrumental in establishing their solid-state conformations. For instance, studies on other substituted imidazolidines have revealed detailed information about the puckering of the five-membered ring and the orientation of the substituents. researchgate.netresearchgate.netresearchgate.net This powerful technique would be invaluable in definitively assigning the spatial arrangement of the ethyl and phenyl groups relative to the imidazolidine ring in the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its covalent framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similar to ¹H NMR, a dedicated, experimentally obtained ¹³C NMR spectrum for this compound is not documented in available research. A predicted spectrum would show distinct resonances for each unique carbon atom in the molecule. The chemical shifts would be characteristic of the carbon types: aliphatic carbons of the ethyl groups and the imidazolidine ring, the methine carbon at C2, and the aromatic carbons of the phenyl ring. The C2 carbon, being bonded to two nitrogen atoms and a phenyl group, would have a characteristic chemical shift.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Techniques

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, a suite of 2D-NMR experiments would be essential. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would be critical for identifying long-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the attachment of the phenyl group to the C2 position and the ethyl groups to the nitrogen atoms.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and provide information about the functional groups present.

No specific experimental IR or Raman spectra for this compound have been published. However, based on its structure, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching vibrations (aliphatic and aromatic), C-N stretching, and C-C stretching vibrations within the rings and the ethyl groups. The out-of-plane bending vibrations of the aromatic C-H bonds would also be prominent. Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar bonds and the aromatic ring system.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula.

For this compound (C₁₃H₂₀N₂), the predicted monoisotopic mass is 204.1626 Da. uni.lu An experimental HRMS measurement would aim to confirm this value with a high degree of accuracy (typically within a few parts per million). The fragmentation pattern observed in the mass spectrum under different ionization conditions could also provide valuable structural information, corroborating the connectivity of the ethyl and phenyl groups to the imidazolidine core. nih.gov

| Adduct | Predicted m/z |

| [M+H]⁺ | 205.16992 |

| [M+Na]⁺ | 227.15186 |

| [M-H]⁻ | 203.15536 |

| [M+NH₄]⁺ | 222.19646 |

| [M+K]⁺ | 243.12580 |

| [M]⁺ | 204.16209 |

| Predicted adduct masses for this compound based on its molecular formula. Data sourced from PubChemLite. uni.lu |

Future Research Directions and Emerging Trends in Imidazolidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of imidazolidines involves the condensation of a 1,2-diamine with an aldehyde or ketone. wikipedia.org For 1,3-Diethyl-2-phenylimidazolidine, this would classically involve the reaction between N,N'-diethylethylenediamine and benzaldehyde (B42025). While effective, this method often requires conditions that are not aligned with modern principles of green chemistry.

Future research is geared towards developing more sustainable synthetic routes. These emerging methodologies focus on minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. One promising trend is the use of catalytic methods that avoid stoichiometric reagents. For instance, the development of catalytic processes using water as a solvent represents a significant step towards greener synthesis of imidazolidine (B613845) derivatives. tandfonline.com

Another key area of development is the exploration of multicomponent reactions (MCRs). MCRs offer a highly efficient approach by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification processes. The application of MCRs for synthesizing highly substituted imidazolidines in the presence of novel nanocatalysts is an active area of research that could be adapted for the synthesis of this compound and its analogues. tandfonline.com

Table 1: Comparison of Synthetic Methodologies for Imidazolidine Synthesis

| Methodology | Advantages | Disadvantages | Sustainability Aspect |

| Traditional Condensation | High yields, well-established | Often requires harsh conditions, potential for side products | Low to Moderate |

| Catalytic Synthesis | Milder reaction conditions, high atom economy, potential for enantioselectivity | Catalyst cost and recovery | High |

| Multicomponent Reactions | Step economy, reduced waste, molecular diversity | Complex optimization, substrate scope limitations | Very High |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Specialized equipment required | High |

The pursuit of sustainability also involves creating processes for catalyst recycling. The use of magnetic nanoparticles as catalyst supports, for example, allows for easy separation and reuse of the catalyst, aligning with the principles of a circular economy in chemical synthesis. acs.org

Exploration of New Catalytic Applications and Enhanced Selectivity Control

Imidazolidine derivatives are precursors to N-heterocyclic carbenes (NHCs), a class of organocatalysts that has revolutionized organic synthesis. chalmers.semdpi.com The deprotonation of the corresponding imidazolium (B1220033) salt derived from this compound would yield an NHC with specific steric and electronic properties conferred by the N-diethyl and C-phenyl substituents.

Future research will likely focus on harnessing this potential by exploring the use of this compound-derived NHCs in a variety of catalytic transformations. These catalysts are known for their ability to mediate reactions such as benzoin (B196080) condensation, Stetter reactions, and the aerobic oxidation of aldehydes to carboxylic acids. mdpi.com

A significant trend in catalysis is the precise control of selectivity—enantioselectivity, diastereoselectivity, and regioselectivity. Chiral imidazolidine derivatives have been successfully used as ligands in metal-catalyzed asymmetric reactions, such as the Henry reaction, to produce specific stereoisomers of a product. beilstein-archives.orgsemanticscholar.org Research into chiral versions of this compound could lead to highly effective catalysts for asymmetric synthesis.

Furthermore, advanced strategies for selectivity control are emerging. One such strategy involves the use of ionic interactions between a charged catalyst and a substrate. By designing ligands that can form specific ion pairs, it is possible to create a highly organized transition state that directs the reaction towards a single product isomer. nih.gov Applying this concept to catalysts derived from this compound could unlock new levels of control in catalytic reactions. nih.gov

Table 2: Potential Catalytic Applications for this compound Derivatives

| Catalytic System | Target Reaction | Potential Advantage |

| N-Heterocyclic Carbene (NHC) | Aerobic Oxidation, Stetter Reaction | High efficiency, organocatalytic (metal-free) |

| Chiral Metal Complex | Asymmetric Henry Reaction, Aldol (B89426) Reaction | High enantioselectivity |

| Ion-Paired Ligand | Allylic Alkylation, Imine Cycloadditions | Excellent control of enantioselectivity and diastereoselectivity |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool for modern chemical research. Techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations allow scientists to predict the properties, reactivity, and spectral characteristics of molecules before they are synthesized in the lab. nih.govresearchgate.net

For this compound, computational modeling can provide deep insights into several key areas. DFT calculations can be used to understand the electronic structure and aromaticity of the imidazolidine ring and its corresponding NHC or imidazolium salt. acs.org This knowledge is crucial for predicting its stability and catalytic activity.

Molecular dynamics simulations can model the behavior of these molecules over time, which is particularly useful for understanding their interaction with other molecules, such as substrates in a catalytic cycle or biological macromolecules. nih.govresearchgate.net For instance, simulations can help elucidate the mechanism by which a catalyst delivers high enantioselectivity by modeling the transition state energies of different reaction pathways. beilstein-archives.org

A major emerging trend is the use of computational tools for de novo design. By defining a desired function, such as high catalytic efficiency for a specific reaction, computational algorithms can screen virtual libraries of compounds to identify promising candidates. This predictive design approach can significantly accelerate the discovery of new and improved catalysts based on the this compound scaffold.

Table 3: Applications of Computational Modeling in Imidazolidine Research

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state structures, activation energies, electronic properties. tandfonline.com |

| Molecular Dynamics (MD) | Catalyst-Substrate Interactions | Binding affinities, conformational changes, stability of complexes. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Nature of chemical bonds within the molecule. |

| Nucleus-Independent Chemical Shift (NICS) | Aromaticity Prediction | Degree of aromatic character in the heterocyclic ring. acs.org |

Integration with Modern Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of chemical synthesis with modern technologies like flow chemistry and laboratory automation is transforming the way molecules are made. These technologies offer enhanced control, improved safety, and greater efficiency compared to traditional batch chemistry.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is particularly well-suited for imidazolidine chemistry. The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. nih.gov Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, minimizing risks. The development of a continuous flow process for the synthesis of this compound or its use in catalytic flow reactions is a promising avenue for future research. A fully automated, multi-step flow synthesis can enable the production of complex molecules without the need for isolating intermediates. nih.gov

Automated synthesis platforms, powered by robotics and software, can perform a large number of experiments in parallel. This high-throughput experimentation is invaluable for optimizing reaction conditions or for screening libraries of catalysts derived from the this compound scaffold to identify the top performers for a given application. This approach accelerates the research and development cycle significantly.

The synergy between these advanced technologies and novel chemical methodologies will undoubtedly push the boundaries of what is possible in the synthesis and application of specialized molecules like this compound.

Q & A

Basic: What are the established synthetic routes for 1,3-Diethyl-2-phenylimidazolidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves cyclocondensation of ethylenediamine derivatives with carbonyl-containing precursors. For example, imidazolidine derivatives are often synthesized via nucleophilic substitution or cycloaddition reactions. Key parameters include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or organocatalysts can accelerate ring closure .

- Solvent effects : Polar aprotic solvents like DMF enhance reactivity, while protic solvents (e.g., ethanol) may stabilize intermediates .

- Temperature control : Reactions at 80–100°C for 6–12 hours often yield optimal results .

Refer to NMR data (e.g., ¹H/¹³C in ) to confirm product purity and monitor byproduct formation.

Advanced: How can computational methods like DFT improve the design of this compound derivatives for targeted applications?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict electronic properties, stability, and reactivity:

- Charge distribution analysis : Identify nucleophilic/electrophilic sites for functionalization .

- Conformational studies : Compare energy-minimized structures with experimental NMR data to validate stereochemistry .

- Reaction pathway simulation : Model intermediates in cycloaddition or substitution reactions to optimize synthetic routes .

Pair computational results with experimental validation (e.g., X-ray crystallography via SHELX ) to resolve discrepancies.

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals in aromatic and aliphatic regions .

- IR spectroscopy : Confirm NH/CH₂ stretches (3100–3300 cm⁻¹) and ring vibrations (1600–1500 cm⁻¹) .

- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced: How can dynamic NMR and X-ray crystallography resolve conformational ambiguities in imidazolidine derivatives?

Methodological Answer:

- Variable-temperature NMR : Detect restricted rotation in the imidazolidine ring by observing signal coalescence at elevated temperatures .

- X-ray crystallography : Refine crystal structures using SHELXL to determine bond angles, torsional strain, and intermolecular interactions.

For flexible derivatives, compare DFT-predicted conformers with experimental data to identify dominant conformations .

Advanced: What strategies can link structural modifications of this compound to biological activity?

Methodological Answer:

- Docking studies : Screen derivatives against target proteins (e.g., enzymes) using software like AutoDock. Focus on substituent effects at the phenyl or ethyl groups .

- SAR analysis : Correlate electronic properties (HOMO/LUMO gaps from DFT) with bioassay results to prioritize synthetic targets .

- Metabolic stability assays : Test degradation in simulated physiological conditions (e.g., PBS buffer at pH 7.4) to assess pharmacokinetic potential .

Basic: How do solvent polarity and pH influence the stability of this compound?

Methodological Answer:

- Solvent polarity : Nonpolar solvents (e.g., hexane) stabilize the neutral form, while polar solvents may protonate the imidazolidine ring, altering reactivity .

- pH-dependent degradation : Monitor hydrolysis in acidic/basic conditions via HPLC. The compound is typically stable at neutral pH but degrades rapidly below pH 3 or above pH 10 .

Advanced: How should researchers address contradictions between experimental data (e.g., NMR vs. XRD) for imidazolidine derivatives?

Methodological Answer:

- Cross-validation : Compare XRD bond lengths with DFT-optimized geometries .

- Solvent effects in XRD : Ensure crystal structures are solved in non-reactive solvents to avoid lattice distortions .

- Dynamic effects in NMR : Use relaxation time measurements to assess whether flexible moieties cause averaged NMR signals .

Basic: What are the best practices for sourcing and validating literature on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.